Cas no 1215072-92-6 (5-Bromo-2-(cyclohexyl)pyrimidine)
5-Bromo-2-(cyclohexyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(cyclohexyl)pyrimidine
- Pyrimidine, 5-bromo-2-cyclohexyl-
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- Inchi: 1S/C10H13BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2
- InChI Key: WSXUSXAJONAYNC-UHFFFAOYSA-N
- SMILES: C1(C2CCCCC2)=NC=C(Br)C=N1
5-Bromo-2-(cyclohexyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-388018-1.0g |
5-bromo-2-cyclohexylpyrimidine |
1215072-92-6 | 1.0g |
$673.0 | 2023-03-02 | ||
| Enamine | EN300-388018-2.5g |
5-bromo-2-cyclohexylpyrimidine |
1215072-92-6 | 2.5g |
$1394.0 | 2023-03-02 | ||
| Enamine | EN300-388018-5.0g |
5-bromo-2-cyclohexylpyrimidine |
1215072-92-6 | 5.0g |
$1766.0 | 2023-03-02 | ||
| Enamine | EN300-388018-10.0g |
5-bromo-2-cyclohexylpyrimidine |
1215072-92-6 | 10.0g |
$2220.0 | 2023-03-02 | ||
| A2B Chem LLC | BA25905-25mg |
5-Bromo-2-(cyclohexyl)pyrimidine |
1215072-92-6 | > 95% | 25mg |
$257.00 | 2024-04-20 | |
| A2B Chem LLC | BA25905-250mg |
5-Bromo-2-(cyclohexyl)pyrimidine |
1215072-92-6 | > 95% | 250mg |
$1090.00 | 2024-04-20 | |
| A2B Chem LLC | BA25905-1g |
5-Bromo-2-(cyclohexyl)pyrimidine |
1215072-92-6 | > 95% | 1g |
$3090.00 | 2024-04-20 | |
| A2B Chem LLC | BA25905-5g |
5-Bromo-2-(cyclohexyl)pyrimidine |
1215072-92-6 | > 95% | 5g |
$8757.00 | 2024-04-20 |
5-Bromo-2-(cyclohexyl)pyrimidine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 5-Bromo-2-(cyclohexyl)pyrimidine
Introduction to 5-Bromo-2-(cyclohexyl)pyrimidine (CAS No. 1215072-92-6)
5-Bromo-2-(cyclohexyl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1215072-92-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its versatile applications in the synthesis of biologically active agents and its potential role in drug discovery programs.
The structural composition of 5-Bromo-2-(cyclohexyl)pyrimidine features a pyrimidine core substituted with a bromine atom at the 5-position and a cyclohexyl group at the 2-position. This particular arrangement of functional groups makes it a valuable intermediate in the development of various therapeutic agents. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings, which are widely employed in the construction of complex molecular architectures.
In recent years, there has been a surge in research focusing on the development of novel antiviral and anticancer agents. The pyrimidine scaffold is a common motif in many pharmacologically active compounds, including nucleoside analogs that mimic natural nucleobases and interfere with viral replication or cancer cell proliferation. The incorporation of a bromine substituent into the pyrimidine ring not only facilitates further chemical modifications but also imparts specific electronic properties that can influence the binding affinity and selectivity of potential drug candidates.
One of the most compelling aspects of 5-Bromo-2-(cyclohexyl)pyrimidine is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The brominated pyrimidine derivative serves as a key building block in constructing such inhibitors, offering a scaffold that can be tailored to target different kinase families.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing drug-like properties, such as solubility, bioavailability, and metabolic stability. The cyclohexyl group in 5-Bromo-2-(cyclohexyl)pyrimidine contributes to improved solubility compared to its unsubstituted counterparts, which can enhance oral bioavailability. Additionally, the bromine atom provides a handle for further derivatization, allowing chemists to fine-tune physicochemical properties to meet pharmacokinetic requirements.
The compound has also shown promise in the development of antiviral therapies. Viruses often rely on host cellular machinery for replication, and targeting viral enzymes or regulatory proteins can be an effective strategy for antiviral drugs. Pyrimidine-based compounds have been successfully used to inhibit viral polymerases and other essential viral proteins. The structural features of 5-Bromo-2-(cyclohexyl)pyrimidine, particularly its ability to mimic natural nucleobases, make it a compelling candidate for designing inhibitors that disrupt viral replication cycles.
In conclusion, 5-Bromo-2-(cyclohexyl)pyrimidine (CAS No. 1215072-92-6) represents a versatile and valuable intermediate in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it instrumental in the synthesis of biologically active molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, its significance in drug discovery is likely to grow further.
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